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For researchers, scientists, and drug development professionals, understanding the intricate

process of ribosome assembly is paramount. This guide provides a comprehensive comparison

of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously

expressed (FAU) protein, also known as ribosomal protein S30 (eS30), with other key

ribosomal proteins involved in the biogenesis of functional ribosomes. We delve into the

experimental data validating its crucial role and provide detailed methodologies for the key

experiments cited.

The FAU protein is a fundamental component of the 40S ribosomal subunit, essential for

protein synthesis. It is synthesized as a precursor fusion protein, FUBI-eS30, where a ubiquitin-

like protein (FUBI) is attached to the N-terminus of the mature eS30 protein. The timely and

precise removal of this FUBI moiety is a critical checkpoint in the maturation of the 40S

ribosomal subunit.

FAU's Central Role in 40S Subunit Maturation
The journey of FAU from a fusion protein to a functional component of the ribosome is a tightly

regulated process. The deubiquitinase USP36 is responsible for cleaving FUBI from eS30, a

necessary step for the final maturation of pre-40S ribosomal particles.[1][2][3][4][5] Failure to

remove the FUBI portion leads to significant defects in ribosome biogenesis, specifically

impairing the late cytoplasmic steps of 40S maturation. This includes the incorrect processing

of the 18S ribosomal RNA (rRNA) and the failure to recycle late-acting ribosome biogenesis

factors.[3][5]
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Expression of non-cleavable FUBI-eS30 mutants results in the accumulation of immature 40S

subunits that are unable to participate in translation.[2][3] This highlights the essential nature of

the FUBI cleavage for the production of translationally competent ribosomes.

A Comparative Look: FAU vs. Other Ubiquitin-Fused
Ribosomal Proteins
While the fusion of a ubiquitin-like protein to a ribosomal protein is a key feature of FAU, it is

not a unique phenomenon. In humans, ribosomal proteins eS31 (RPS27A) and eL40 (RPL40)

are also synthesized as fusion proteins with ubiquitin.[6][7] This shared characteristic suggests

a conserved mechanism for regulating the incorporation of these specific proteins into their

respective ribosomal subunits. However, their specific roles and the consequences of their

dysregulation differ, providing valuable points of comparison.
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Ubiquitin[6][7] Ubiquitin[6][7]

Ribosomal Subunit 40S (Small Subunit)[8] 40S (Small Subunit)[8]
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[9]

Cleaving Enzyme USP36[1][2][3][4][5]
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Deubiquitinating

enzymes.

Role in Biogenesis

Essential for late
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processing.[3][5]
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Effect of Impaired

Cleavage/Depletion

Accumulation of non-

functional pre-40S

particles, impaired

18S-E pre-rRNA

processing.[5][10]

Impairs 40S ribosome

biogenesis, leading to
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ratio and can induce a

p53 response in some

cell types.[7][9]

Leads to a moderate

reduction in free 60S

subunits,

accumulation of half-

mers in polysome

profiles, and hinders

the nucleo-

cytoplasmic export of

pre-60S particles.

Visualizing the Pathway and Experimental Workflow
To better understand the processes discussed, the following diagrams illustrate the FAU

processing pathway and a typical experimental workflow for its validation.
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FAU Protein Processing and Incorporation into the 40S Subunit.
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Experimental Workflow for Validating FAU's Role.

Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, we provide detailed

methodologies for key experiments.

Northern Blot Analysis for pre-rRNA Processing
This protocol is essential for visualizing and quantifying the accumulation of pre-rRNA

processing intermediates, a hallmark of defective ribosome biogenesis.

1. RNA Extraction:
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Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA

purification kit.

Quantify RNA concentration and assess its integrity using a spectrophotometer and agarose

gel electrophoresis.

2. Gel Electrophoresis:

Prepare a 1.2% agarose-formaldehyde denaturing gel.

Denature 5-10 µg of total RNA per sample by heating at 65°C for 15 minutes in a

formaldehyde-containing loading buffer.

Separate the RNA by electrophoresis at 5 V/cm until the bromophenol blue dye has migrated

approximately two-thirds of the gel length.

3. RNA Transfer:

Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+)

overnight via capillary transfer using 10x SSC buffer.

UV-crosslink the RNA to the membrane.

4. Hybridization:

Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb™) at 42°C for at least

30 minutes.

Prepare a radiolabeled or digoxigenin (DIG)-labeled oligonucleotide probe specific to the

internal transcribed spacer 1 (ITS1) region of the pre-rRNA to detect the 18S-E intermediate.

A common probe sequence for human ITS1 is 5'-

CCTCGCCCTCCGGGCTCCGTTAATGATC-3'.

Add the labeled probe to the hybridization buffer and incubate overnight at 42°C.

5. Washing and Detection:
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Wash the membrane with increasing stringency (decreasing SSC concentration and

increasing temperature) to remove non-specific probe binding.

For radiolabeled probes, expose the membrane to a phosphor screen and visualize using a

phosphorimager.

For DIG-labeled probes, perform chemiluminescent detection according to the

manufacturer's instructions.

6. Quantification:

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the

levels of pre-rRNA intermediates to a loading control, such as 18S or 28S rRNA, or a

housekeeping gene mRNA like GAPDH.[10][11][12][13][14]

Ribosome Profiling
Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-

protected mRNA fragments.

1. Cell Lysis and Ribosome Footprinting:

Treat cells with cycloheximide (100 µg/mL) for 1 minute to arrest translating ribosomes.

Lyse cells in a polysome lysis buffer containing cycloheximide.

Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

Stop the digestion with a ribonuclease inhibitor.

2. Ribosome Isolation:

Layer the RNase I-treated lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at

high speed to separate monosomes from polysomes and other cellular components.

Fractionate the gradient while monitoring absorbance at 254 nm to identify the monosome

peak.
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3. Footprint Extraction:

Collect the monosome fraction and extract the ribosome-protected mRNA fragments

(footprints) using a phenol-chloroform extraction or a suitable RNA purification kit.

4. Library Preparation for Deep Sequencing:

Ligate a pre-adenylated linker to the 3' end of the footprints.

Reverse transcribe the ligated footprints using a specific primer.

Circularize the resulting cDNA.

Perform PCR to amplify the library and add sequencing adapters.

5. Sequencing and Data Analysis:

Sequence the library on a high-throughput sequencing platform.

Align the sequencing reads to the reference genome or transcriptome.

Analyze the distribution and density of ribosome footprints to determine translational

efficiency and identify regions of translational regulation.[15][16][17]

In Vitro Translation Assay
This assay allows for the functional assessment of reconstituted ribosomes.

1. Ribosome and Translation Factor Preparation:

Purify ribosomes from control and experimental cells (e.g., FAU-depleted) through sucrose

cushion centrifugation.

Prepare a ribosome-free S100 fraction containing translation factors from a suitable source,

such as rabbit reticulocyte lysate.[1][18]

2. In Vitro Translation Reaction:
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Set up a reaction mixture containing the purified ribosomes, the S100 fraction, an energy

regenerating system (ATP, GTP, creatine phosphate, creatine kinase), amino acids (including

a radiolabeled one like [35S]-methionine), and an in vitro transcribed reporter mRNA (e.g.,

luciferase).

Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

3. Analysis of Translation Products:

Stop the reaction and analyze the synthesized proteins by SDS-PAGE and autoradiography

to visualize the radiolabeled products.

Alternatively, if using a luciferase reporter, measure the luminescence to quantify protein

synthesis activity.

4. Quantification:

Quantify the amount of synthesized protein to compare the translational activity of ribosomes

from different conditions.[1][2][6][19]

Conclusion
The FAU protein plays a non-redundant and critical role in the final maturation stages of the

40S ribosomal subunit. Its unique synthesis as a fusion protein with the ubiquitin-like FUBI

moiety, and the subsequent cleavage by USP36, serves as a crucial quality control step in

ribosome biogenesis. Understanding the intricacies of FAU's function, and how it compares to

other ribosomal proteins with similar fusion modifications, opens new avenues for investigating

ribosomopathies and developing novel therapeutic strategies targeting protein synthesis in

diseases like cancer. The experimental protocols provided herein offer a robust framework for

researchers to further validate and explore the multifaceted role of FAU in the complex

machinery of life.
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[https://www.benchchem.com/product/b1176721#validating-the-role-of-fau-protein-in-
ribosome-assembly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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